molecular formula C21H24N2O6 B3030076 benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate CAS No. 86334-63-6

benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

Cat. No. B3030076
CAS RN: 86334-63-6
M. Wt: 400.4 g/mol
InChI Key: MRODUQOWGIDAAI-MJGOQNOKSA-N
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Description

Benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C21H24N2O6 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Inhibitors of Enzymes

A study by Magar et al. (2021) synthesized a series of benzyl carbamates to test their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. The research found that except for three compounds, all showed a strong preference for inhibiting BChE, with some compounds more active than rivastigmine, a clinically used inhibitor. This suggests potential for these compounds in therapeutic applications against conditions associated with enzyme dysregulation Magar et al., 2021.

Synthesis of Antibiotics and Macrolide Synthons

Oikawa et al. (1985) described a method for the selective hydrogenolysis of the benzyl protecting group in the presence of MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups. This technique was applied to the synthesis of synthons for macrolide and polyether antibiotics, showcasing the role of benzyl carbamate derivatives in facilitating the synthesis of complex antibiotic structures Oikawa et al., 1985.

Photolabile Protecting Groups

Papageorgiou and Corrie (1997) explored carbamoyl derivatives of photolabile benzoins, particularly focusing on 3',5'-dimethoxybenzoin carbamates. Their work highlights the utility of these compounds in photochemical studies, where controlled light exposure can trigger chemical changes, useful in various applications including drug delivery and material sciences Papageorgiou & Corrie, 1997.

Antibiotic Intermediates

Research by Fetter et al. (1988) involved the study of β-lactam antibiotic intermediates, focusing on the elaboration of 3-(1-hydroxyethyl) side chains. This work is crucial for understanding the synthesis pathways of carbapenem antibiotics, a critical class of β-lactam antibiotics used to treat bacterial infections Fetter et al., 1988.

Antifungal Compounds

Gupta and Halve (2015) synthesized a new series of azetidin-2-ones with significant antifungal activity against Aspergillus niger and Aspergillus flavus. The study demonstrates the potential of benzyl carbamate derivatives in developing new antifungal agents, highlighting the importance of chemical structure in therapeutic efficacy Gupta & Halve, 2015.

properties

IUPAC Name

benzyl N-[(2S,3S)-1-[(2,4-dimethoxyphenyl)methyl]-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-27-16-9-8-15(18(10-16)28-2)11-23-17(12-24)19(20(23)25)22-21(26)29-13-14-6-4-3-5-7-14/h3-10,17,19,24H,11-13H2,1-2H3,(H,22,26)/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRODUQOWGIDAAI-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(C(C2=O)NC(=O)OCC3=CC=CC=C3)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2[C@@H]([C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 3
benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 4
benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 5
benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Reactant of Route 6
benzyl ((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

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